molecular formula C₁₆H₂₂O₁₁ B1139843 alpha-D-Glucopyranose, pentaacetate CAS No. 2152-77-4

alpha-D-Glucopyranose, pentaacetate

Cat. No.: B1139843
CAS No.: 2152-77-4
M. Wt: 390.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbohydrate Chemistry

Building Block for Glycoconjugates
Alpha-D-Glucopyranose, pentaacetate serves as a crucial building block in the synthesis of glycoconjugates. It is utilized to introduce diverse functional groups onto the glucose scaffold, facilitating the creation of tailored glycosylated molecules. This compound is particularly valuable in glycosylation reactions where acetate groups are introduced at specific hydroxyl positions of glucose, enabling precise structural modifications .

Synthesis of Glycolipids and Glycopeptides
The compound is also employed in the synthesis of glycolipids and glycopeptides. By leveraging its reactivity, researchers can create complex structures that mimic biological systems, which are essential for studying cellular interactions and functions .

Biomedical Research

Insulinotropic Effects
Research has demonstrated that this compound exhibits insulinotropic properties. Studies involving isolated rat pancreatic islets revealed that this compound can stimulate insulin release effectively. The mechanism involves its metabolism within the islet cells, leading to an increase in intracellular glucose levels and subsequent insulin secretion .

A specific study indicated that administration of alpha-D-glucose pentaacetate resulted in a significant increase in both phosphate and inositol outflow rates from perifused islets, suggesting a nutrient-like action that activates phospholipase C pathways .

Enzymatic Studies

Model Substrate for Glycosyltransferases
this compound is used as a model substrate in enzymatic studies to explore glycosyltransferase specificity and catalytic mechanisms. By understanding how this compound interacts with enzymes involved in glycan biosynthesis, researchers aim to elucidate the complex processes governing carbohydrate assembly and modification .

Case Studies

Study Focus Findings Reference
Insulin Release MechanismDemonstrated that alpha-D-glucose pentaacetate stimulates insulin secretion through metabolic pathways in pancreatic islets.
Glycosylation ReactionsShowed effective introduction of acetate groups at specific positions on glucose for creating modified glycoconjugates.
Enzymatic InteractionInvestigated substrate specificity of glycosyltransferases using alpha-D-glucose pentaacetate as a model compound.

Innovative Synthetic Strategies

Recent advancements include the use of imidazole to promote efficient anomerization of beta-D-glucose pentaacetate to its alpha form under mild conditions. This method enhances the accessibility of alpha-D-glucose pentaacetate for various applications in synthetic chemistry .

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, pentaacetate involves its role as an acetylated sugar. The acetyl groups protect the hydroxyl groups of glucose, making it less reactive under certain conditions. This protection allows for selective reactions at other positions on the glucose molecule. The compound can undergo anomerization, where the alpha and beta forms interconvert, often catalyzed by acids like stannic chloride .

Comparison with Similar Compounds

  • Beta-D-Glucopyranose, pentaacetate
  • Alpha-D-Galactopyranose, pentaacetate
  • Beta-D-Galactopyranose, pentaacetate

Comparison: Alpha-D-Glucopyranose, pentaacetate is unique due to its specific stereochemistry and the stability of its acetyl groups. Compared to its beta counterpart, it exhibits different reactivity and stability under various conditions. The galactopyranose derivatives, while similar in structure, have different spatial arrangements of hydroxyl groups, leading to distinct chemical behaviors .

Biological Activity

Alpha-D-Glucopyranose, pentaacetate (GPA) is a derivative of glucose that has garnered attention for its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the compound's biological activity, focusing on its insulinotropic effects, metabolic pathways, and antimicrobial properties.

This compound is synthesized through the acetylation of D-glucose. It is characterized by its white crystalline appearance and high purity levels (≥98.0% by GC) . The compound is notable for its ability to mimic lipochitooligosaccharides, influencing plant growth and development .

Insulinotropic Activity

One of the most significant biological activities of this compound is its insulinotropic action. Studies have demonstrated that GPA stimulates insulin release from pancreatic beta cells:

  • Metabolic Effects : In isolated rat pancreatic islets, GPA was found to be efficiently taken up and hydrolyzed, leading to increased intracellular D-glucose levels. This process supports the notion that GPA acts as a fuel source for insulin secretion .
  • Comparative Studies : The insulin release induced by GPA was not replicated by equimolar concentrations of D-glucose or acetate alone, indicating a unique mechanism of action . Additionally, GPA inhibited the catabolism of both exogenous D-glucose and endogenous fatty acids, suggesting a distinct metabolic pathway compared to unesterified glucose .

Glycogen Synthase Activation

Research indicates that GPA enhances the activity of glycogen synthase a in hepatocytes. In experiments with rat hepatocytes exposed to varying concentrations of D-glucose, GPA consistently increased glycogen synthase activity without further elevating lactate production. This finding suggests that GPA may promote glycogen synthesis while simultaneously inhibiting glycolysis under certain conditions .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Broad Spectrum : The compound exhibits antimicrobial activity against various pathogens including Shigella dysenteriae, Candida albicans, and multiple strains of Staphylococcus . This broad-spectrum efficacy positions GPA as a potential candidate for developing new antimicrobial agents.
  • Ovicidal Effects : Additionally, GPA has demonstrated ovicidal effects on agricultural pests such as Tetranychus urticae and whiteflies, suggesting its utility in pest control strategies .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Insulin ReleaseStimulated insulin secretion from pancreatic islets; unique mechanism compared to glucose.
Glycogen Synthase ActivationEnhanced glycogen synthase a activity; reduced lactate output in hepatocytes.
Metabolic PathwaysEfficiently hydrolyzed to D-glucose; inhibits catabolism of fatty acids.
Antimicrobial PropertiesEffective against multiple bacterial strains; ovicidal against certain agricultural pests.

Case Studies

  • Insulinotropic Action in Diabetic Models : In studies involving diabetic rat models, GPA demonstrated a significant reduction in blood glucose levels when administered alongside traditional hypoglycemic agents. This suggests potential for use as an adjunct therapy in managing non-insulin-dependent diabetes mellitus (NIDDM) .
  • Antimicrobial Efficacy Trials : Laboratory tests have shown that GPA can inhibit the growth of pathogenic bacteria at low concentrations (as low as 0.1 mM), indicating its potential application in clinical settings for infection control .

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm the stereochemistry and purity of alpha-D-glucopyranose pentaacetate?

  • Methodological Answer : The compound’s stereochemistry is typically analyzed using Vibrational Circular Dichroism (VCD) to distinguish between axial and equatorial substituents . For purity, gas chromatography (GC) is employed due to its role as a monosaccharide/polysaccharide analytical standard . Structural confirmation involves infrared spectroscopy (IR) for acetyl group identification, nuclear magnetic resonance (NMR) for anomeric proton analysis (e.g., C-1 proton at 6.33 ppm for α-form vs. 5.72 ppm for β-form), and thin-layer chromatography (TLC) for isomer separation . Physical properties like melting point (107–111°C) and specific rotation (+100° to +104° in CHCl₃) are validated against standards .

Q. How is alpha-D-glucopyranose pentaacetate synthesized, and what purification steps are critical?

  • Methodological Answer : Synthesis involves acetylation of D-glucose using acetic anhydride with catalytic acid (e.g., H₂SO₄ or pyridine). The product is purified via recrystallization from chloroform or ethyl acetate to achieve >95% purity . Kinetic studies of α/β isomerization use TLC to monitor reaction progress, with equilibration favoring the α-form under anhydrous conditions . Key parameters include reaction temperature (40–60°C) and solvent polarity .

Q. What are the primary applications of alpha-D-glucopyranose pentaacetate in carbohydrate chemistry?

  • Methodological Answer : The compound serves as a protected glucose derivative for oligosaccharide synthesis, enabling selective deacetylation at specific hydroxyl groups. It is a chiral building block for glycoconjugates and a GC calibration standard for monosaccharide quantification . Its stability in organic solvents (e.g., CHCl₃, methanol) makes it ideal for glycosylation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in conformational analysis of alpha-D-glucopyranose pentaacetate?

Q. What strategies improve the aqueous solubility of alpha-D-glucopyranose pentaacetate for biomedical applications?

  • Methodological Answer : Despite its water insolubility, derivatization with hydrophilic groups (e.g., PEGylation) or nanoparticle encapsulation enhances biocompatibility. Recent studies use enzymatic deacetylation to generate partially acetylated forms with tunable solubility . Solubility parameters (1.5 mg/mL in CHCl₃ at 18°C) guide solvent selection for in vitro assays .

Q. How does alpha-D-glucopyranose pentaacetate exhibit biological activity, and what mechanisms are proposed?

  • Methodological Answer : The compound shows anticancer potential by inhibiting glycolysis in cancer cell lines (IC₅₀ values validated via MTT assays). Its acetyl groups interact with histone deacetylases (HDACs), altering gene expression . Antimicrobial activity (tested via disk diffusion) correlates with membrane disruption in Gram-positive bacteria . Mechanistic studies require HPLC-MS to track metabolite formation .

Q. What advanced analytical methods quantify alpha/β anomer ratios in equilibrated mixtures?

  • Methodological Answer : NMR integration of anomeric protons (δ 5.7–6.3 ppm) provides real-time ratio analysis. Polarimetry monitors specific rotation changes during equilibration (e.g., α-form: +102° vs. β-form: +4.8° in CHCl₃) . For high-throughput screening, HPLC with chiral columns achieves <2% error in isomer quantification .

Q. Key Research Challenges and Future Directions

  • Limitations : Water insolubility limits in vivo applications; long-term toxicity data are lacking .
  • Future Work : Develop biodegradable acetylated derivatives for drug delivery; explore electrostatic spinning for glucose-based nanomaterials .

Properties

IUPAC Name

(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9
Record name Glucopyranose, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 604-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannopyranose, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucopyranose, .alpha.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.